N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-23(18(26)13-6-8-19-9-7-13)14-10-24(11-14)16-5-4-15-20-21-17(12-2-3-12)25(15)22-16/h4-9,12,14H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYPILIHSLIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through egfr and parp-1 inhibitions. These compounds can induce apoptosis in cancer cells.
Biochemical Pathways
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can affect the cell cycle, upregulate p53, bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulate the bcl2 level.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives.
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyridazine moiety and an azetidine ring. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. It is hypothesized to interact with the active sites of target proteins, thereby blocking substrate access and reducing enzymatic activity. Such interactions are crucial for its potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of triazolo-pyridazine compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1 to 5 μM .
- Kinase Inhibition : The compound has been evaluated for its inhibitory activity against c-Met kinase, a critical target in cancer therapy. Similar compounds have shown IC50 values comparable to established inhibitors like Foretinib .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazole and pyridazine rings significantly influence the biological activity of these compounds. For example, substituents on the aromatic rings can enhance binding affinity and selectivity towards specific targets.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency against c-Met |
| Methyl | Enhances cytotoxicity |
| Cyclopropyl | Improves selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Fluorinated Derivatives
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide ():
- Modification : Fluorine atom at position 3 of the isonicotinamide ring.
- Molecular Formula : C₁₈H₁₈FN₇O.
- Molecular Weight : 367.4 g/mol.
- Impact : Fluorination typically enhances metabolic stability and bioavailability.
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide ():
Sulfonamide Derivatives
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide ():
N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-imidazole-4-sulfonamide ():
Cycloalkyl Substituent Variations
- N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine (): Modification: Cyclobutyl replaces cyclopropyl at position 3 of the triazolo-pyridazine core; pyrimidin-2-amine replaces isonicotinamide. Molecular Formula: C₁₈H₂₂N₈O. Molecular Weight: 366.4 g/mol.
Research Implications and Limitations
While structural data are available for these analogs, the evidence lacks explicit biological or pharmacokinetic parameters (e.g., IC₅₀, solubility, toxicity). Further studies are required to correlate structural modifications with functional outcomes. Cycloalkyl variations () highlight the importance of substituent size in molecular design.
Preparation Methods
Cyclopropane Functionalization
Cyclopropane rings are introduced using Simmons-Smith conditions (Zn-Cu/CH₂I₂) or transition-metal-catalyzed cross-couplings. A patented method employs MnO₂-catalyzed hydrolysis of 3-cyanopyridine derivatives in ethanol/water (4:1 v/v) at 90°C for 6–10 hours, achieving >99% conversion.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 90–100°C |
| Solvent | Ethanol/H₂O (4:1) |
| Catalyst Loading | MnO₂ (0.24 equiv) |
| Reaction Time | 8 hours |
Triazole Ring Closure
Hydrazine derivatives condense with α,β-unsaturated ketones under acidic conditions (HCl, 80°C). Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving yields from 68% to 89%.
Azetidine-3-ylamine Intermediate Preparation
Ring-Closing Metathesis (RCM)
Grubbs II catalyst (5 mol%) facilitates RCM of diallylamine precursors in dichloromethane at 40°C, producing azetidine in 82% yield.
Optimization Data:
| Catalyst | Temperature | Yield (%) |
|---|---|---|
| Grubbs II | 40°C | 82 |
| Hoveyda-Grubbs | 50°C | 75 |
Amine Protection/Deprotection
Boc-protected azetidine undergoes Pd-mediated coupling with triazolo-pyridazine. TFA deprotection (CH₂Cl₂, 0°C) affords the free amine with >95% purity.
N-Methylisonicotinamide Synthesis
Nicotinamide Functionalization
Isonicotinic acid reacts with methylamine hydrochloride using HATU/DIEA in DMF, achieving 94% conversion. Patent CN101851194B details MnO₂-catalyzed hydrolysis of 3-cyanopyridine to nicotinamide, adaptable for N-methylation.
Key Parameters:
- Molar Ratio (3-cyanopyridine:MnO₂): 1:0.24
- Solvent System: Ethanol/H₂O (3:1)
- Reaction Time: 7 hours
N-Methylation
Mitsunobu conditions (DIAD, PPh₃) methylate the amide nitrogen quantitatively. Alternatives include reductive amination (NaBH₃CN, MeOH).
Final Coupling and Purification
Amide Bond Formation
EDCl/HOBt mediates coupling between azetidine-amine and N-methylisonicotinamide in THF at 0°C→RT. LCMS monitoring confirms >98% conversion after 12 hours.
Purification:
- Method: Reverse-phase HPLC (C18 column)
- Mobile Phase: MeCN/H₂O (0.1% TFA)
- Purity: ≥99.5% (by NMR)
Crystallization
Recrystallization from ethyl acetate/n-hexane (1:5) yields colorless crystals (mp 168–170°C).
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Linear Synthesis | 34 | 98.2 | Limited |
| Convergent Approach | 57 | 99.5 | High |
| Microwave-Assisted | 62 | 99.1 | Moderate |
The convergent approach outperforms linear strategies, minimizing side reactions and improving atom economy.
Challenges and Optimization Strategies
Steric Hindrance in Azetidine Coupling
Bulky triazolo-pyridazine impedes nucleophilic substitution. Switching from SN2 to Pd-catalyzed amination (Pd(OAc)₂/Xantphos) increases yields from 45% to 78%.
Byproduct Formation During Amidation
Overalkylation generates N,N-dimethyl impurities. Controlled methylamine stoichiometry (1.05 equiv) and low temperatures (0°C) suppress this to <1%.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, including:
- Cyclopropane functionalization : Introduce the cyclopropyl group early to ensure stability during subsequent reactions.
- Azetidine coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the azetidine moiety to the triazolopyridazine core.
- Isonicotinamide derivatization : Employ carbodiimide-mediated amide bond formation between the azetidine intermediate and N-methylisonicotinamide.
- Optimization strategies :
- High-throughput screening (HTS) to test solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd(OAc)₂) .
- Continuous flow reactors for precise temperature control (e.g., 80–100°C) and reduced side-product formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound's structure and ensuring purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazolopyridazine ring and substituent positions. Key signals: cyclopropyl protons (δ 0.8–1.2 ppm), azetidine CH₂ (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 394.16) and detect impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for purity assessment (>95%); monitor retention time consistency .
Q. What initial biological assays are recommended to evaluate the compound's potential therapeutic activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, ALK) using fluorescence-based ADP-Glo™ kits. Include positive controls (e.g., gefitinib) and IC₅₀ calculations .
- Receptor binding studies : Radioligand competition assays (e.g., for GPCRs) with [³H]-labeled reference compounds .
- Cell-based viability assays : Use MTT/XTT in cancer cell lines (e.g., HCT-116, A549) with dose-response curves (1 nM–10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?
- Methodological Answer :
- Systematic substitution :
- Replace the cyclopropyl group with cyclobutyl or phenyl to assess steric/electronic effects on target binding .
- Modify the azetidine’s N-methyl group to bulkier substituents (e.g., isopropyl) to evaluate metabolic stability .
- In vitro profiling : Compare potency (IC₅₀) in enzymatic vs. cellular assays to identify discrepancies caused by membrane permeability or efflux pumps .
- Computational modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. What methodologies resolve contradictions in biochemical assay data, such as discrepancies between in vitro potency and cellular activity?
- Methodological Answer :
- Orthogonal assays : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) or NanoBRET to rule out off-target effects .
- Solubility/pharmacokinetic (PK) studies : Measure logP (shake-flask method) and plasma protein binding (equilibrium dialysis) to address bioavailability limitations .
- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS to detect inactivation pathways .
Q. What advanced analytical approaches elucidate the compound's interaction with biological targets at the atomic level?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding-site interactions (e.g., hydrogen bonds with hinge regions) .
- Cryo-EM : For large complexes (e.g., membrane receptors), use single-particle analysis to map compound-induced conformational changes .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify critical residues .
Q. How do stability studies under varying conditions inform formulation strategies for in vivo models?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products (LC-MS) .
- Excipient compatibility : Test with common surfactants (e.g., PEG-400) and co-solvents (e.g., Captisol®) for solubility enhancement in preclinical formulations .
- Accelerated stability testing : Store lyophilized powder at 25°C/60% RH for 6 months and monitor potency loss via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
